molecular formula C12H7F3O3 B11859922 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid

2-(Trifluoromethoxy)naphthalene-7-carboxylic acid

Cat. No.: B11859922
M. Wt: 256.18 g/mol
InChI Key: FOWURFBUIURNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)naphthalene-7-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents under specific conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can lead to a variety of substituted naphthalene compounds .

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. This can lead to modulation of biochemical pathways and physiological responses .

Comparison with Similar Compounds

  • 2-(Trifluoromethoxy)benzoic acid
  • 2-(Trifluoromethoxy)phenylacetic acid
  • 2-(Trifluoromethoxy)benzaldehyde

Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid exhibits unique properties due to the naphthalene ring structure, which can enhance its stability and reactivity.

Properties

Molecular Formula

C12H7F3O3

Molecular Weight

256.18 g/mol

IUPAC Name

7-(trifluoromethoxy)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O3/c13-12(14,15)18-10-4-3-7-1-2-8(11(16)17)5-9(7)6-10/h1-6H,(H,16,17)

InChI Key

FOWURFBUIURNHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.